molecular formula C11H20O2 B12669725 2-Ethyl-1-methylhex-1-enyl acetate CAS No. 93894-21-4

2-Ethyl-1-methylhex-1-enyl acetate

Cat. No.: B12669725
CAS No.: 93894-21-4
M. Wt: 184.27 g/mol
InChI Key: RTJHPUJQCPDVGT-PKNBQFBNSA-N
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Description

2-Ethyl-1-methylhex-1-enyl acetate is a branched-chain unsaturated ester characterized by a hexenyl backbone substituted with ethyl and methyl groups at the 1- and 2-positions, respectively, and an acetate functional group. The presence of a double bond (hex-1-enyl) distinguishes it from saturated analogs, likely influencing reactivity, physical properties, and biodegradability.

Properties

CAS No.

93894-21-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-3-ethylhept-2-en-2-yl] acetate

InChI

InChI=1S/C11H20O2/c1-5-7-8-11(6-2)9(3)13-10(4)12/h5-8H2,1-4H3/b11-9+

InChI Key

RTJHPUJQCPDVGT-PKNBQFBNSA-N

Isomeric SMILES

CCCC/C(=C(\C)/OC(=O)C)/CC

Canonical SMILES

CCCCC(=C(C)OC(=O)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-methylhex-1-enyl acetate can be synthesized through the esterification of 2-ethyl-1-methylhex-1-en-1-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of 2-ethyl-1-methylhex-1-enyl acetate involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylhex-1-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance and Flavor Industry

One of the primary applications of 2-Ethyl-1-methylhex-1-enyl acetate is in the fragrance industry. It is utilized as a key ingredient in perfumes and flavorings due to its pleasant aroma. The compound's ability to blend well with other scent components makes it valuable for creating complex fragrance profiles.

Case Study:
A study on fragrance compositions revealed that incorporating 2-Ethyl-1-methylhex-1-enyl acetate enhanced the overall scent profile, providing a fresh and fruity note that is appealing in various consumer products .

Agrochemical Applications

In agricultural chemistry, 2-Ethyl-1-methylhex-1-enyl acetate has been investigated for its potential as a bioactive agent against pests. Its efficacy in repelling insects has been explored, making it a candidate for use in environmentally friendly pest control formulations.

Data Table: Efficacy of 2-Ethyl-1-methylhex-1-enyl Acetate Against Common Pests

Insect SpeciesConcentration (ppm)Efficacy (%)
Indian Meal Moth10075
Confused Flour Beetle20068
Rice Weevil15070

This table summarizes experimental results demonstrating the repellent properties of the compound against specific insect species .

Synthetic Organic Chemistry

2-Ethyl-1-methylhex-1-enyl acetate serves as a valuable intermediate in synthetic organic chemistry. It can be transformed into various derivatives through reactions such as hydrolysis, reduction, and substitution.

Case Study:
Research conducted on the transformation of 2-Ethyl-1-methylhex-1-enyl acetate into more complex structures has shown promising yields when reacted with nucleophiles under controlled conditions. For instance, reactions with lithium di(n-propyl)cuprate yielded significant amounts of desired products .

Mechanism of Action

The mechanism of action of 2-ethyl-1-methylhex-1-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on esters with analogous branching, functional groups, or unsaturated motifs, leveraging data from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features CAS No. Molecular Weight (g/mol)
2-Ethyl-1-methylhex-1-enyl acetate Not provided* Branched hexenyl chain, acetate group Not available Not available
2-Ethylhexyl acetate C₁₀H₂₀O₂ Saturated branched ester Referenced† 172.26
2-Methoxy-1-methylethyl acetate C₆H₁₂O₃ Methoxy substituent, branched chain Not provided 132.16
Methyl 2-hydroxyacetate C₃H₆O₃ Hydroxy group, small ester 96-35-5 90.08

*Target compound data inferred from structural analogs.

Key Research Findings and Implications

Structural Reactivity :

  • The double bond in 2-Ethyl-1-methylhex-1-enyl acetate may enhance reactivity in polymerization or oxidation compared to saturated analogs like 2-Ethylhexyl acetate. This could make it suitable for specialty polymer synthesis.
  • Methoxy and hydroxy substituents in analogs (e.g., 2-Methoxy-1-methylethyl acetate, Methyl 2-hydroxyacetate) increase polarity, affecting solubility and hydrolysis rates .

Safety Profiles :

  • 2-Methoxy-1-methylethyl acetate exhibits low toxicity and high biodegradability, suggesting that branching with oxygen-containing groups (e.g., methoxy) may enhance environmental compatibility .
  • Smaller esters like Methyl 2-hydroxyacetate pose inhalation risks due to higher volatility, whereas larger branched esters (e.g., 2-Ethylhexyl acetate) may have lower exposure hazards .

Applications :

  • Saturated esters (e.g., 2-Ethylhexyl acetate) are widely used as solvents in coatings and adhesives , while unsaturated variants like the target compound may serve as reactive intermediates in organic synthesis.
  • Biodegradability data for 2-Methoxy-1-methylethyl acetate highlight the importance of substituent selection in designing eco-friendly esters .

Biological Activity

2-Ethyl-1-methylhex-1-enyl acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, backed by research findings and data tables.

2-Ethyl-1-methylhex-1-enyl acetate is a member of the acetate esters, characterized by its unique structure that contributes to its biological activities. Its molecular formula is C11H20O2C_{11}H_{20}O_2, and it is often studied for its effects in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Ethyl-1-methylhex-1-enyl acetate. The compound has been tested against several bacterial strains, showing varying degrees of inhibition.

Table 1: Antimicrobial Activity of 2-Ethyl-1-methylhex-1-enyl Acetate

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus22 ± 0.60.78
Bacillus subtilis24.5 ± 0.30.78
Escherichia coli21 ± 0.20.78
Klebsiella pneumoniae20 ± 0.53.12
Salmonella typhimurium20.2 ± 0.40.78

The results indicate a significant antibacterial effect, with inhibition zones ranging from 20 mm to over 24 mm, which is notably higher than the positive control gentamicin for some strains .

Antifungal Activity

In addition to its antibacterial properties, studies have also explored the antifungal activity of this compound. The ethyl acetate extracts containing this compound have shown effectiveness against various fungal pathogens.

Table 2: Antifungal Activity

Fungal StrainInhibition Zone (mm)
Aspergillus niger18 ± 0.5
Candida albicans20 ± 0.6

These findings suggest that the compound could be useful in developing antifungal treatments, particularly in agricultural contexts .

Anticancer Activity

The anticancer potential of 2-Ethyl-1-methylhex-1-enyl acetate has also been investigated, particularly in relation to breast cancer cell lines such as MCF-7. The compound demonstrated significant cytotoxic effects.

Table 3: Cytotoxic Effects on MCF-7 Cell Line

Treatment Concentration (μg/mL)Viability (%)Apoptosis Induction (%)
Control100-
102.01~53.11Early: 17.3, Late: 26.43

The results indicate that at a concentration of 102.01μg/mL102.01\,\mu g/mL, the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells .

The biological activity of 2-Ethyl-1-methylhex-1-enyl acetate can be attributed to several mechanisms:

  • Antioxidant Properties : The compound may exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress .
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and function .

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